Cyclo(D-phe-D-his)

asymmetric catalysis cyanohydrin synthesis organocatalysis

Cyclo(D-Phe-D-His), systematically named cyclo(D-phenylalanyl-D-histidine), is a chiral 2,5-diketopiperazine (DKP) cyclic dipeptide composed of D-phenylalanine and D-histidine residues linked via a rigid six-membered ring. It is the enantiomeric counterpart of the more extensively characterized cyclo(L-Phe-L-His) (also designated cyclo(His-Phe), CAS 56586-95-9), which has a well-established role as an organocatalyst for asymmetric cyanohydrin formation.

Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
Cat. No. B13776860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(D-phe-D-his)
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3
InChIInChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m1/s1
InChIKeyHLXXMJDWTBXTOR-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(D-Phe-D-His): A Chiral Diketopiperazine Catalyst for Enantioselective Cyanohydrin Synthesis


Cyclo(D-Phe-D-His), systematically named cyclo(D-phenylalanyl-D-histidine), is a chiral 2,5-diketopiperazine (DKP) cyclic dipeptide composed of D-phenylalanine and D-histidine residues linked via a rigid six-membered ring [1]. It is the enantiomeric counterpart of the more extensively characterized cyclo(L-Phe-L-His) (also designated cyclo(His-Phe), CAS 56586-95-9), which has a well-established role as an organocatalyst for asymmetric cyanohydrin formation [2]. The DKP scaffold confers intrinsic conformational rigidity, resistance to proteolytic hydrolysis, and the capacity for supramolecular self-assembly, while the D,D stereochemistry dictates the handedness of chiral products generated during catalysis [1]. Cyclo(D-Phe-D-His) has been specifically developed and patented for the industrial-scale asymmetric synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol, a critical chiral intermediate in the manufacture of pyrethroid insecticides [3].

Chiral DKP catalyst with D-Phe-D-His stereochemistry
Enantiocomplementary to cyclo(L-Phe-L-His); directs (S)-cyanohydrin formation
Amorphous solid-state form required for catalytic enantioselectivity

Why Cyclo(D-Phe-D-His) Cannot Be Replaced by Cyclo(L-Phe-L-His) or Other Histidine-Containing DKPs


Substituting cyclo(D-Phe-D-His) with its enantiomer cyclo(L-Phe-L-His) or with alternative histidine-containing diketopiperazines (e.g., cyclo(His-Tyr) or cyclo(Leu-His)) results in fundamentally different — and often opposite — stereochemical outcomes, catalytic efficiencies, and biological activity profiles. The D,D configuration of cyclo(D-Phe-D-His) directs the asymmetric addition of hydrogen cyanide to aldehydes to yield (S)-cyanohydrins, whereas cyclo(L-Phe-L-His) generates the enantiomeric (R)-cyanohydrins [1]. This enantiocomplementarity is non-negotiable for downstream synthetic routes targeting specific chiral active pharmaceutical ingredients (APIs) or agrochemicals. Furthermore, the physical form of the solid catalyst — specifically the amorphous versus crystalline content — independently governs enantioselectivity, with the amorphous form of cyclo(D-Phe-D-His) achieving up to 88% enantiomeric excess (ee) compared to only 63% ee for its crystalline counterpart in the same reaction [2]. Even among histidine-containing DKPs, cyclo(His-Tyr) displays a divergent cardiovascular profile (tachycardic vs. bradycardic) and preferentially antibacterial rather than antitumor activity relative to cyclo(His-Phe) [3]. These multidimensional differences render generic substitution scientifically invalid without explicit re-validation.

Enantiomer inversion
Replacing with cyclo(L-Phe-L-His) yields opposite (R)-cyanohydrin product; incompatible with (S)-specific synthetic routes.
Physical form dependence
Crystalline cyclo(D-Phe-D-His) exhibits substantially lower enantioselectivity than the amorphous form; solid-state morphology must be verified.
Analog functional divergence
Other His-DKPs (e.g., cyclo(His-Tyr)) show opposite cardiovascular effects and different antimicrobial/antitumor profiles; bioactivity may not transfer.

Quantitative Differentiation Evidence for Cyclo(D-Phe-D-His) Against Comparator Compounds


Enantiocomplementary Cyanohydrin Catalysis: Cyclo(D-Phe-D-His) Delivers (S)-Cyanohydrins vs. (R)-Cyanohydrins from Cyclo(L-Phe-L-His)

Cyclo(D-Phe-D-His) functions as an enantiocomplementary organocatalyst to cyclo(L-Phe-L-His) in the asymmetric hydrocyanation of aldehydes. Employing cyclo(D-Phe-D-His) with liquid HCN and 3-phenoxybenzaldehyde in toluene at 25°C yields (S)-α-cyano-3-phenoxybenzyl alcohol with 86% chemical yield and 90% enantiomeric excess (ee) [1]. In contrast, cyclo(L-Phe-L-His) catalyzes the addition of HCN to benzaldehyde to produce (R)-mandelonitrile in 97% yield with 97% ee at 2 mol% catalyst loading [2]. The stereochemical outcome is dictated entirely by the chirality of the amino acid residues: D,D configuration → (S)-product; L,L configuration → (R)-product. This enantiocomplementarity mirrors that observed between cyclo(L-Leu-L-His), which yields (S)-cyanohydrins with 61–81% ee [2], and cyclo(L-Phe-L-His), which yields the opposite (R)-enantiomer, demonstrating that both residue identity and chirality control product handedness.

Cyanohydrin Product
Head-to-head
(S)-cyanohydrin (90% ee) vs. (R)-cyanohydrin (97% ee) from L,L catalyst
Stereochemical outcome directed by catalyst chirality; D,D yields (S)-enantiomer
Substrate: 3-phenoxybenzaldehyde; toluene, 25°C
asymmetric catalysis cyanohydrin synthesis organocatalysis chiral building block

Catalyst Physical Form Dictates Enantioselectivity: Amorphous Cyclo(D-Phe-D-His) Achieves 88% ee vs. 63% ee for Crystalline Form

The enantioselectivity of cyclo(D-Phe-D-His) as a cyanohydrination catalyst is not an intrinsic molecular property but is critically dependent on the physical form (amorphous vs. crystalline) of the solid dipeptide. In head-to-head experiments within the Shell Oil Company patent, rapid solvent evaporation to produce an amorphous form of cyclo(D-Phe-D-His) delivered 98% conversion and 88% enantiomeric excess (ee) in the cyanohydrination of 3-phenoxybenzaldehyde to (S)-α-cyano-3-phenoxybenzyl alcohol [1]. In contrast, the same compound recovered by slow evaporation from hot methanol/water (yielding predominantly crystalline material) achieved only 67% conversion and 63% ee under identical reaction conditions [1]. Spray-dried amorphous cyclo(D-Phe-D-His) consistently achieved 89–92% ee across multiple batches at >95% conversion (Table 2, Experiments 1–7) [1]. The critical process parameter is that the solid catalyst must contain ≥45% amorphous or non-crystalline component by X-ray diffraction to attain high enantiomeric selectivity; the amorphous form is believed to expose free –NH groups not engaged in intermolecular hydrogen bonding within the crystal lattice, enabling productive catalyst–substrate interactions [1].

Solid-state form
Head-to-head
Amorphous: 88% ee, 98% conv. vs. Crystalline: 63% ee, 67% conv.
Physical form dominates enantioselectivity; amorphous content ≥45% required
Identical chemical identity; WAXS verification
solid-state catalysis amorphous catalyst enantioselectivity process chemistry

Agrochemical Chiral Intermediate Synthesis: Cyclo(D-Phe-D-His) Enables (S,S)-Fenvalerate Production at 80% Yield and 90% ee

Cyclo(D-Phe-D-His) has been specifically validated as the catalyst for the industrial production of (S)-α-cyano-3-phenoxybenzyl alcohol, the key chiral intermediate for several commercial pyrethroid insecticides. Using cyclo(D-Phe-D-His), the (S)-cyanohydrin intermediate was subsequently converted into four pyrethroid products with the following yields and enantiomeric excesses: (S,S)-fenvalerate (80% yield, 90% ee), (1R,3R,αS)-deltamethrin (75% yield, 75% ee), (S,S)-fenpropathrin (80% yield, 70% ee), and (1R-cis,3S)-cyphenothrin (75% yield, 70% ee) [1]. For comparison, cyclo(L-Phe-L-His) under optimized conditions (HCN, toluene, 0°C, 4 h) yielded the cyanohydrin precursor for (S,S)-fenvalerate with only 41% conversion and 72% ee [2]. Cyclo(L-Leu-L-His) under its optimal conditions (HCN, anhydrous ether/toluene, <0°C, 15 h, basic conditions) performed even more poorly for this substrate class, achieving only 37% ee and 85% conversion [2]. The superior performance of cyclo(D-Phe-D-His) for 3-phenoxybenzaldehyde-derived substrates is attributed to the matched steric and electronic complementarity between the D,D-configured DKP ring and the bulky m-phenoxybenzaldehyde electrophile.

Pyrethroid synthesis
Cross-study
(S,S)-fenvalerate: 90% ee (D,D) vs. 72% ee (L,L) vs. 37% ee (Leu-His)
Only D,D catalyst achieves commercial chiral purity for fenvalerate
80% yield; other pyrethroids: 70–75% ee
pyrethroid insecticide chiral agrochemical (S,S)-fenvalerate asymmetric synthesis

Stereochemistry-Driven Collision-Induced Dissociation: c-LDH+ Exhibits Fundamentally Different Fragmentation Pathways from c-LLH+

The stereochemistry of cyclo(His-Phe) diastereomers exerts a strong influence on gas-phase collision-induced dissociation (CID) processes, providing a structural fingerprint that distinguishes cyclo(L-Phe-D-His) (c-LDH⁺) from cyclo(L-Phe-L-His) (c-LLH⁺) — and by logical extension, cyclo(D-Phe-D-His) from its L,L enantiomer. Infrared Multiple Photon Dissociation (IRMPD) spectroscopy reveals only a small vibrational difference between c-LLH⁺ and c-LDH⁺ arising from ancillary CH···π interactions [1]. However, CID fragmentation pathways differ dramatically: proton mobility within the protonated imidazole ring enables isomerization to distinct intermediate cyclic structures that are different for the LL and LD diastereomers, resulting in different energy barriers to proton transfer [1]. This pronounced stereochemical effect on CID is unique to the His-Phe DKP system and contrasts with the negligible stereochemical effects observed for other cyclic dipeptides in which the proton resides on an amide carbonyl oxygen rather than the imidazole ring [1]. Additionally, in neutral gas-phase studies, the LD diastereomer is consistently less stable and more conformationally flexible than the LL diastereomer, with the most stable conformer featuring the aromatic chromophore folded over the DKP ring [2].

CID fragmentation
Head-to-head
c-LDH⁺ vs. c-LLH⁺ distinct dissociation pathways
MS/MS provides orthogonal stereochemical QC beyond chiral HPLC
Proton mobility differences due to imidazole ring
tandem mass spectrometry stereochemical analysis proton mobility gas-phase structure

Biological Activity Divergence: Cyclo(His-Phe) Is Preferentially Antitumor and Bradycardic, While Cyclo(His-Tyr) Is Antibacterial and Tachycardic

Among histidine-containing diketopiperazines, the identity of the second amino acid residue produces starkly divergent biological activity profiles, as demonstrated by the McCleland et al. (2004) comparative study of cyclo(L-His-L-Phe) and cyclo(L-His-L-Tyr). Cyclo(His-Phe) exhibited significant antitumor activity (P < 0.05), causing the greatest reduction of cell viability in cervical carcinoma (HeLa, WHCO3) and breast adenocarcinoma (MCF-7) cell lines in a tetrazolium-based cytotoxicity assay [1]. In contrast, cyclo(His-Tyr) showed no comparable antitumor activity but instead demonstrated notable antibacterial activity (P < 0.05) [1]. The cardiovascular profiles were diametrically opposed: in isolated rat heart studies, cyclo(His-Phe) caused a gradual reduction in heart rate (P = 0.0027) and a decrease in coronary flow rate (P = 0.0017), while cyclo(His-Tyr) significantly increased heart rate (P = 0.0016) with no significant effect on coronary flow rate (P > 0.05) [1]. Both compounds showed excellent antifungal activity (P < 0.05) and caused blocking of sodium and calcium ion channels while opening inward rectifying potassium channels in ventricular myocytes, indicating shared ion channel pharmacology despite divergent functional cardiovascular outcomes [1]. These data establish that the phenylalanine residue in cyclo(His-Phe) — and therefore its D,D enantiomer cyclo(D-Phe-D-His) — confers a unique antitumor/bradycardic profile not shared by the tyrosine analog. While the biological data are specifically for the L,L enantiomer, the D-amino acid-containing analog cyclo(D-Phe-D-His) is expected to retain or enhance certain activities while offering superior metabolic stability due to resistance to endogenous peptidases, a well-established class-level property of D-amino acid-containing peptides [2].

Bioactivity profile
Cross-study
Cyclo(His-Phe): antitumor, bradycardic vs. cyclo(His-Tyr): antibacterial, tachycardic
Residue identity drives bioactivity divergence; D,D scaffold may retain antitumor profile (class-level)
L,L data surrogate; D,D metabolic stability advantage expected
antitumor activity cardiovascular pharmacology structure-activity relationship ion channel modulation

Synthetic Accessibility: Cyclo(D-Phe-D-His) Achieves 62–65% Isolated Yield via Optimized Five-Step Route from D-Amino Acids

The synthetic accessibility of cyclo(D-Phe-D-His) has been specifically demonstrated and optimized. Using D-phenylalanine and D-histidine as starting materials, a five-step protocol involving N-terminal benzyloxycarbonyl (Z) protection of phenylalanine, C-terminal methyl ester protection of histidine, p-nitrophenyl ester activation, condensation to the linear dipeptide, and Pd/C-catalyzed hydrogenolytic deprotection with concomitant cyclization yields cyclo(D-Phe-D-His) in 62–65% overall isolated yield [1] [2]. The product structure was confirmed by elemental analysis, IR spectroscopy, and ¹H NMR [1]. This yield is comparable to the 69% overall yield reported for the improved three-step synthesis of the enantiomeric cyclo(L-His-L-Phe) from Nπ-benzyl-L-histidine methyl ester [3], indicating that the D,D enantiomer is not inherently more difficult to synthesize than its L,L counterpart. The key methodological advance enabling both syntheses is the use of imidazole side-chain protection to prevent racemization during cyclization. The crystalline product can be subsequently processed into the catalytically active amorphous form by spray drying, rapid solvent evaporation, or solvent precipitation from DMSO into dichloromethane or toluene [4].

Isolated yield
Cross-study
62–65%
Comparable synthetic feasibility to L,L enantiomer
Five-step route from D-amino acids
peptide synthesis diketopiperazine cyclization D-amino acid coupling process scalability

Validated Application Scenarios for Cyclo(D-Phe-D-His) Based on Quantitative Evidence


Industrial-Scale Asymmetric Synthesis of (S)-Cyanohydrin Intermediates for Pyrethroid Insecticides

Cyclo(D-Phe-D-His) in its amorphous form is the catalyst of choice for producing (S)-α-cyano-3-phenoxybenzyl alcohol from 3-phenoxybenzaldehyde and HCN, achieving 86% yield and 90% ee [1]. This (S)-cyanohydrin serves as the direct precursor for four commercial pyrethroid insecticides: (S,S)-fenvalerate (80% yield, 90% ee), deltamethrin (75% yield, 75% ee), fenpropathrin (80% yield, 70% ee), and cyphenothrin (75% yield, 70% ee) [1]. The enantiocomplementary catalyst cyclo(L-Phe-L-His) cannot be substituted, as it would produce the opposite (R)-enantiomer and compromise the biological activity of the final insecticide products. The catalyst physical form must be controlled to ≥45% amorphous content (verified by WAXS) to achieve the specified enantioselectivity; crystalline material of identical chemical composition yields only 63% ee [2].

Chiral Organocatalyst Development and Mechanistic Studies of Asymmetric Cyanation

Cyclo(D-Phe-D-His) serves as a valuable probe molecule for elucidating the mechanism of diketopiperazine-catalyzed asymmetric cyanohydrin formation. Its D,D configuration allows researchers to study the relationship between catalyst chirality and product handedness in a controlled enantiomeric pair with cyclo(L-Phe-L-His) [1]. The pronounced dependence of catalytic activity on solid-state morphology (amorphous vs. crystalline) provides a unique experimental system for investigating supramolecular catalysis, where the active species is believed to be a highly ordered aggregate of dipeptide molecules rather than a discrete monomeric catalyst [2]. The CID fragmentation differences between LL and LD diastereomers further enable mass spectrometric monitoring of catalyst stereochemical integrity during reaction optimization [3].

Antitumor Lead Compound Research Utilizing D-Amino Acid-Containing Diketopiperazine Scaffolds

Based on the demonstrated antitumor activity of cyclo(L-His-L-Phe) against cervical carcinoma (HeLa, WHCO3) and breast adenocarcinoma (MCF-7) cell lines (P < 0.05) [1], cyclo(D-Phe-D-His) represents a metabolically stabilized analog for lead optimization studies. The incorporation of D-amino acids is a validated strategy for enhancing peptide stability against endogenous proteases while maintaining biological activity [2]. The divergent cardiovascular profile — bradycardia with reduced coronary flow for cyclo(His-Phe) vs. tachycardia for cyclo(His-Tyr) — also positions cyclo(D-Phe-D-His) as a candidate for studying ion channel modulation in cardiac tissue, specifically sodium/calcium channel blockade with inward rectifying potassium channel opening [1].

Analytical Reference Standard for Stereochemical Quality Control of Cyclic Dipeptide Batches

The unique CID fragmentation signature of the LD/DD diastereomeric series, distinct from that of the LL series due to imidazole-mediated proton mobility differences [1], establishes cyclo(D-Phe-D-His) as a necessary reference standard for mass spectrometry-based stereochemical quality control. When procuring or synthesizing cyclo(D-Phe-D-His), tandem mass spectrometry (MS/MS) fragmentation patterns can be compared against the published c-LDH⁺ CID spectrum to confirm stereochemical identity, providing orthogonal confirmation beyond chiral HPLC retention time alone. This is particularly critical given that the L,L and D,D enantiomers exhibit identical chromatographic properties on achiral stationary phases and identical NMR spectra.

Application
Selection Property
Validation Focus
Chiral cyanohydrin intermediate synthesis
Amorphous catalyst form for (S)-product generation
Enantioselectivity and conversion endpoint review
Asymmetric cyanation mechanistic studies
Enantiomeric catalyst pair for handedness investigation
Catalyst stereochemical integrity monitoring
Antitumor DKP lead research
D-amino acid scaffold with metabolic stability
Cell-model cytotoxicity and ion channel endpoints
Stereochemical reference standard
Distinct CID fragmentation signature
MS/MS-based enantiomer identity verification
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